

4-(4-Chlorophenyl)thiazole-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)thiazole-2-carboxylic acid

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An In-depth Technical Guide to the Chemical Properties of **4-(4-Chlorophenyl)thiazole-2-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenyl)thiazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a thiazole core, a reactive carboxylic acid handle, and a lipophilic chlorophenyl group, provides a versatile platform for the synthesis of novel compounds with diverse pharmacological profiles. This guide offers a comprehensive exploration of its chemical properties, synthesis, spectral characteristics, reactivity, and applications, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.

Core Chemical Identity and Physicochemical Properties

4-(4-Chlorophenyl)thiazole-2-carboxylic acid is a solid, off-white compound at room temperature.^{[1][2]} The core structure consists of a central five-membered thiazole ring. This ring is substituted at the C4 position with a 4-chlorophenyl group and at the C2 position with a carboxylic acid functional group. The presence of the chlorine atom on the phenyl ring is a

common feature in many bioactive molecules, often influencing metabolic stability and receptor binding affinity.[3]

Property	Value	Reference(s)
IUPAC Name	4-(4-chlorophenyl)thiazole-2-carboxylic acid	[4]
CAS Number	779320-20-6	[1][4][5]
Molecular Formula	C ₁₀ H ₆ ClNO ₂ S	[1][6]
Molecular Weight	239.68 g/mol	[1][6]
Appearance	Solid, Off-white solid	[1][2]
Purity	Typically ≥95-97%	[2][4]
SMILES	O=C(O)C1=NC(C2=CC=C(Cl)C=C2)=CS1	[1][4]
InChI	1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)	[1]
InChIKey	JOMOAMJPPUFTSI-UHFFFAOYSA-N	[1]

Stability and Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 0-8°C to ensure long-term stability.[2][7]

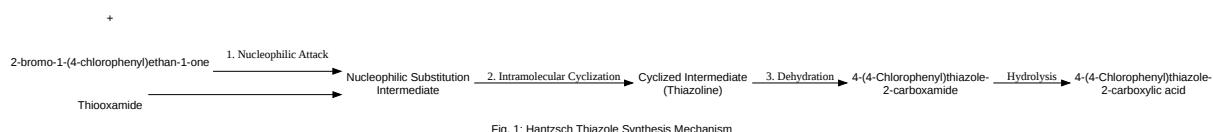
Synthesis and Mechanistic Insights

The construction of the 4-arylthiazole scaffold is most reliably achieved via the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[8][9] This method remains a cornerstone of heterocyclic chemistry due to its efficiency and broad substrate scope.

Mechanism: The Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide. For the target molecule, the key precursors are 2-bromo-1-(4-chlorophenyl)ethan-1-

one and thioxamide (or a derivative thereof). The reaction proceeds through a well-established pathway:

- Nucleophilic Attack: The sulfur atom of the thioxamide, being a soft nucleophile, attacks the electrophilic α -carbon of the haloketone, displacing the bromide ion.
- Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon.
- Dehydration: The final step is an acid-catalyzed dehydration of the heterocyclic alcohol intermediate to form the aromatic thiazole ring.



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Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[9]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq.) in absolute ethanol.
- Reagent Addition: Add thioxamide (1.1 eq.) to the solution.
- Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.

- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
- Workup: Allow the mixture to cool to room temperature. The resulting product, 4-(4-chlorophenyl)thiazole-2-carboxamide, may precipitate. Collect the solid by filtration.
- Hydrolysis: The collected amide is then hydrolyzed to the carboxylic acid by heating in an acidic or basic aqueous solution (e.g., refluxing with 6M HCl).
- Purification: After cooling, the carboxylic acid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
- Characterization: Confirm the structure of the purified product using ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Spectral Analysis and Structural Elucidation

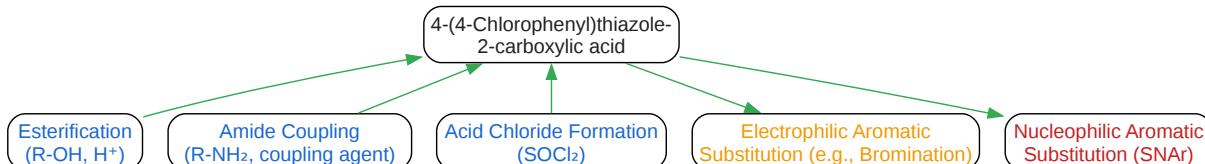
Spectroscopic methods are essential for confirming the identity and purity of **4-(4-chlorophenyl)thiazole-2-carboxylic acid**. The expected spectral data are summarized below, based on analyses of structurally similar compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	Thiazole H-5	δ 7.5-8.5 ppm (singlet)	The sole proton on the electron-deficient thiazole ring.
Phenyl H-2', H-6'	δ 7.8-8.2 ppm (doublet)	Protons ortho to the thiazole ring.	
Phenyl H-3', H-5'	δ 7.4-7.6 ppm (doublet)	Protons ortho to the chlorine atom.	
Carboxylic Acid OH	δ 12.0-13.0 ppm (broad singlet)	Exchangeable acidic proton.	
¹³ C NMR	Carboxylic C=O	δ 160-170 ppm	Carbonyl carbon of the carboxylic acid.
Thiazole C2	δ 165-175 ppm	Carbon atom attached to the carboxylic acid and nitrogen.	
Thiazole C4	δ 145-155 ppm	Carbon atom attached to the chlorophenyl group.	
Thiazole C5	δ 115-125 ppm	Carbon atom bearing the H-5 proton.	
Phenyl Carbons	δ 128-140 ppm	Aromatic carbons, with distinct signals for C1', C2'/6', C3'/5', and C4'.	
IR Spectroscopy	O-H stretch (acid)	2500-3300 cm^{-1} (broad)	Characteristic broad absorption of a carboxylic acid O-H bond.
C=O stretch (acid)	\sim 1700 cm^{-1} (strong)	Carbonyl stretching vibration.	

C=N / C=C stretch	1450-1600 cm ⁻¹ (medium)	Aromatic and heteroaromatic ring vibrations.	
C-Cl stretch	1000-1100 cm ⁻¹	Stretching vibration of the aryl-chloride bond.	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z ≈ 239	Corresponding to the molecular weight of C ₁₀ H ₆ ³⁵ ClNO ₂ S.
Isotope Peak (M+2)	m/z ≈ 241	A peak with ~33% the intensity of M ⁺ , characteristic of the ³⁷ Cl isotope.	

Chemical Reactivity and Synthetic Potential

The molecule possesses three key regions of reactivity: the carboxylic acid group, the thiazole ring, and the chlorophenyl moiety. This trifunctional nature makes it a highly valuable synthetic intermediate.



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Caption: Fig. 2: Key Reaction Pathways

- Carboxylic Acid Moiety: This is the most versatile functional group for derivatization. Standard organic transformations can be readily applied.

- Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.
- Amide Formation: Coupling with amines using standard reagents (e.g., HATU, EDC) produces a diverse range of amides, a common linkage in bioactive molecules.[\[14\]](#)
- Acid Chloride Formation: Treatment with thionyl chloride (SOCl_2) or oxalyl chloride converts the carboxylic acid to the highly reactive acid chloride, which is a precursor for Friedel-Crafts acylations and other reactions.[\[15\]](#)
- Thiazole Ring: The thiazole ring is an electron-deficient aromatic system. The electron-withdrawing effects of the carboxylic acid and chlorophenyl groups further deactivate the ring towards electrophilic substitution. However, reactions like bromination at the C5 position may be possible under forcing conditions.
- 4-Chlorophenyl Group: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. More commonly, this group is retained to provide lipophilicity and specific steric and electronic interactions with biological targets.

Applications in Drug Discovery and Materials Science

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[\[3\]](#)[\[16\]](#) Derivatives of 4-(4-chlorophenyl)thiazole have demonstrated a wide spectrum of therapeutic potential.

- Antimicrobial and Antifungal Agents: The thiazole core is present in many compounds with potent activity against bacterial and fungal pathogens.[\[2\]](#)[\[9\]](#)
- Anticancer Agents: Numerous studies have explored 4-arylthiazole derivatives as inhibitors of various kinases and other targets relevant to oncology.[\[9\]](#)[\[14\]](#)[\[16\]](#) The 4-chlorophenyl substituent, in particular, is frequently found in potent enzyme inhibitors.[\[17\]](#)
- Antiparasitic Agents: Novel derivatives based on the 4-(4-chlorophenyl)thiazole scaffold have been synthesized and evaluated as potential treatments for neglected tropical diseases like

leishmaniasis and Chagas disease.[10]

- Agrochemicals: The compound serves as an intermediate in the formulation of effective herbicides and fungicides, contributing to crop protection.[2][7]
- Materials Science: The rigid, aromatic nature of the molecule makes it a candidate for incorporation into novel polymers and coatings.[2]

Safety, Handling, and Storage

As a laboratory chemical, **4-(4-Chlorophenyl)thiazole-2-carboxylic acid** must be handled with appropriate safety precautions.

- GHS Classification: The compound is classified as Acute Toxicity, Oral, Category 4.[1][6]
- Hazard Statements: H302: Harmful if swallowed.[1][6]
- Pictogram: GHS07 (Exclamation Mark).[1]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool (0-8°C), dry environment away from incompatible materials.[2]

Conclusion

4-(4-Chlorophenyl)thiazole-2-carboxylic acid is a synthetically accessible and highly versatile building block. Its well-defined chemical properties, predictable reactivity, and the established biological significance of its core structure make it an invaluable tool for chemists and pharmacologists. A thorough understanding of its synthesis, spectral features, and reactivity, as outlined in this guide, empowers researchers to leverage this compound for the design and development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

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